
Galidesivir
概要
説明
Galidesivir, also known as BCX4430 or immucillin-A, is an antiviral drug that functions as an adenosine analog. It was developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has since been explored for its potential to treat a variety of viral infections, including Ebola virus disease, Marburg virus disease, Zika virus, and more recently, coronavirus disease 2019 (COVID-19) .
準備方法
Synthetic Routes and Reaction Conditions
Galidesivir can be synthesized through a series of chemical reactions involving the formation of its pyrrolidine and pyrimidine rings. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Formation of the Pyrimidine Ring: This involves the cyclization of another precursor to form the pyrimidine ring.
Coupling of the Rings: The pyrrolidine and pyrimidine rings are then coupled together through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing technologies can enhance the efficiency and scalability of the production process .
化学反応の分析
Patent Methods
Alternative routes are described in patents:
-
US Patent No. 6458799 : BCX1777 undergoes acetylation (acetic anhydride in pyridine) → chlorination (dimethylchloromethyleneammonium chloride) → ammonolysis to yield Galidesivir .
-
2017 Patent : Details direct transformation methods for this compound, though specifics are not fully disclosed .
Synthesis Route | Key Steps | Yield | References |
---|---|---|---|
Seven-step (BCX1777-based) | Condensation, protection/deprotection cycles | 22–25% | |
US Patent 6458799 | Acetylation → Chlorination → Ammonolysis | Not specified |
Route 1: N-Benzyl Carbamate Protection
-
Starting material : N-benzyl carbamate-protected this compound (1).
-
Triphosphorylation : Yoshikawa conditions (phosphoryl chloride, bisfluorenylmethyl phosphoramidite) yield triphosphate (2) .
-
Challenges : Low yields and impurities due to interference from the iminoribitol nitrogen .
Route 2: O-Isopropylidene Protection
-
Starting material : O-isopropylidene-protected this compound (3).
-
Monophosphate formation : Phosphoryl chloride or bisfluorenylmethyl phosphoramidite .
-
Triphosphate synthesis : Carbonyl diimidazole activation → pyrophosphate treatment .
-
Final step : Hydrogenolysis to remove N-benzyl carbamate protection .
-
Yield : 27% from compound (3), outperforming prior methods .
Route | Key Steps | Yield | References |
---|---|---|---|
N-Benzyl carbamate | Yoshikawa triphosphorylation | Low | |
O-Isopropylidene | Monophosphate → Triphosphate via pyrophosphate | 27% |
Key Challenges and Optimizations
-
Triphosphorylation barriers : The basic iminoribitol nitrogen in this compound interferes with direct triphosphorylation, necessitating protective groups .
-
Purification challenges : Impurities from Route 1 required ion-pair reversed-phase chromatography for Gal-TP .
-
Yield improvements : Route 2’s O-isopropylidene protection enhances efficiency, achieving 27% yield vs. 18% in prior methods .
Mechanism of Action
This compound’s structural modification (furanose → azasugar ring) alters sugar conformation, disrupting viral RNA polymerase activity . The triphosphate form (Gal-TP) acts as a chain terminator by stalling polymerases during RNA elongation .
This synthesis analysis highlights the technical complexity of this compound production, emphasizing the importance of protective strategies and optimized phosphorylation methods for achieving functional triphosphate derivatives.
科学的研究の応用
Antiviral Activity
Galidesivir has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo studies:
- In Vitro Studies : this compound has shown effectiveness against over 20 RNA viruses across nine families, including coronaviruses (SARS-CoV and MERS-CoV), filoviruses (Ebola and Marburg), and flaviviruses (Yellow Fever) . For instance, it inhibited replication of SARS-CoV with an EC50 value of approximately 57.7 µM .
- In Vivo Studies : Animal models have indicated that this compound can provide significant protection against lethal doses of various viruses. In guinea pig models for Marburg virus disease, it conferred significant survival benefits when administered shortly after exposure .
Clinical Trials
This compound has undergone several clinical trials aimed at evaluating its safety and efficacy:
- Phase 1 Trials : These trials have assessed the safety and pharmacokinetics of this compound in healthy volunteers. Results indicated that it was well tolerated across various doses (5 mg/kg to 20 mg/kg) . The compound is currently being evaluated for its potential in treating COVID-19 and other viral infections.
- COVID-19 Treatment : In a study involving patients infected with SARS-CoV-2, this compound treatment was associated with a more rapid decline in viral RNA levels in the respiratory tract, although no significant clinical efficacy was observed compared to placebo treatments .
Data Table: Summary of this compound Applications
Case Study 1: Ebola Virus
In preclinical studies involving non-human primates infected with Ebola virus, this compound exhibited potent antiviral activity when administered shortly after exposure. The treatment resulted in a 100% survival rate among treated animals when initiated within 48 hours post-exposure .
Case Study 2: COVID-19
A clinical trial conducted in Brazil assessed the safety profile of this compound in patients with COVID-19. Although no significant clinical efficacy was demonstrated compared to placebo, the treatment resulted in a notable decrease in viral load within the respiratory tract .
作用機序
Galidesivir works by binding to viral RNA polymerase, where the natural nucleotide would bind. This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions. As a result, the activity of the viral RNA polymerase is disrupted, leading to premature termination of the elongating RNA strand. This mechanism effectively inhibits viral replication and reduces viral load in infected cells .
類似化合物との比較
Galidesivir is unique among antiviral drugs due to its broad-spectrum activity against a wide range of RNA viruses. Similar compounds include:
Remdesivir: Another adenosine analog with broad-spectrum antiviral activity, particularly against coronaviruses.
Favipiravir: A nucleoside analog that inhibits viral RNA polymerase and is used to treat influenza and other viral infections.
Compared to these compounds, this compound has shown efficacy against a broader range of viruses and has demonstrated protective effects in animal models of Ebola, Marburg, and Zika virus infections .
生物活性
Galidesivir, also known as BCX4430, is a broad-spectrum antiviral agent classified as an adenosine nucleoside analog. It has demonstrated significant efficacy against various RNA viruses, including those responsible for severe diseases such as Ebola, Zika, and Rift Valley fever. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from relevant case studies.
This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. Upon administration, this compound is phosphorylated to its active triphosphate form (BCX4430-TP) within host cells. This active form then competes with adenosine triphosphate (ATP) for incorporation into viral RNA, leading to premature chain termination during viral replication. Notably, BCX4430-TP exhibits a preference for viral polymerases over host polymerases, minimizing potential toxicity to host cells .
Resistance Mechanism
Studies have identified that mutations in the RdRp can confer resistance to this compound. For example, a single amino acid substitution in the tick-borne encephalitis virus (TBEV) RdRp resulted in a strain that was approximately sevenfold less sensitive to this compound compared to the wild-type virus. However, this mutation also resulted in a significant loss of viral fitness in vivo .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid conversion to its active form, particularly in the liver. Studies show that BCX4430-TP has a half-life of approximately six hours in rat models . The compound's distribution and metabolism suggest potential effectiveness against hepatotropic infections like yellow fever.
Table 1: Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life in rats | ~6 hours |
Primary site of activation | Liver |
Active form | BCX4430-TP |
Efficacy Against Specific Viruses
This compound has shown broad-spectrum activity against more than 20 RNA viruses across nine families. Its efficacy has been evaluated in various animal models:
Rift Valley Fever Virus (RVFV)
In studies involving hamsters infected with RVFV, this compound administered intraperitoneally significantly improved survival rates and reduced viral loads in various tissues, including serum and liver .
Ebola and Marburg Viruses
Animal studies have demonstrated that this compound provides substantial protection against Ebola and Marburg viruses. In guinea pig models, treatment initiated within 48 hours post-exposure resulted in significant survival rates .
Zika Virus
This compound has also been tested against Zika virus infection in rhesus macaques, where it provided protection and was well tolerated .
Table 2: Efficacy Summary Against Key Viruses
Virus | Model Type | Dosage | Outcome |
---|---|---|---|
Rift Valley Fever | Hamster | 400 mg/kg (loading) | 50%-70% survival improvement |
Ebola | Guinea Pig | 15 mg/kg (twice daily) | Significant protection |
Marburg | Macaque | 50 mg/kg (twice daily) | 100% survival rate |
Zika | Rhesus Macaque | Not specified | Protection observed |
Clinical Trials
This compound has progressed through multiple phases of clinical trials. A Phase 1 trial focused on safety and pharmacokinetics showed promising results regarding tolerability in healthy subjects . Further clinical evaluations are planned to assess its efficacy against SARS-CoV-2 and other severe viral infections.
特性
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDITJFBUXZQN-KUBHLMPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
249503-25-1 | |
Record name | Immucillin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GALIDESIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Galidesivir?
A1: this compound is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with viral RdRp?
A2: this compound is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]
Q3: What happens after this compound triphosphate is incorporated into the viral RNA?
A3: While early hypotheses proposed that this compound triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a this compound nucleotide, often accumulating truncated RNA products. While this compound can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]
Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect this compound's efficacy?
A4: Yes, the E460D substitution in TBEV RdRp confers resistance to this compound. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this compound.
Q6: What viruses has this compound demonstrated efficacy against in vitro?
A6: this compound exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]
Q7: Has this compound shown efficacy in animal models of viral infections?
A7: Yes, this compound has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the this compound-resistant TBEV mutant. [, ]
Q8: Are there any ongoing clinical trials involving this compound?
A8: Yes, this compound has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]
Q9: What is the known resistance mechanism for this compound in TBEV?
A9: The primary resistance mechanism identified for this compound in TBEV is the E460D substitution in the viral RdRp. [, ]
Q10: Does this compound show cross-resistance with other antiviral nucleoside analogs?
A10: this compound-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for this compound. [, ]
Q11: How has computational chemistry been used in this compound research?
A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of this compound with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。